molecular formula C18H12N2O3S B2999327 N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 477502-99-1

N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2999327
CAS No.: 477502-99-1
M. Wt: 336.37
InChI Key: RVWTVGCVXPKOAE-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic acetamide derivative featuring a benzothiophene moiety linked to a 1,3-dioxoisoindolin-2-yl group via an acetamide bridge. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive acetamide derivatives reported in antimicrobial, antifungal, and anti-inflammatory studies .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c21-16(19-12-5-6-15-11(9-12)7-8-24-15)10-20-17(22)13-3-1-2-4-14(13)18(20)23/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWTVGCVXPKOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety linked to a 1,3-dioxoisoindoline structure through an acetamide group. This unique combination may contribute to its biological activity, particularly in the context of cancer and infectious diseases.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds like this compound may act as dual inhibitors targeting specific enzymes involved in disease pathways. For instance, inhibitors of rho kinase and monoamine transporters have shown promise in improving disease states .
  • Antioxidant Properties : Recent studies have demonstrated that related compounds exhibit significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid . This suggests that the compound may help mitigate oxidative stress in biological systems.

Antimicrobial Activity

A study evaluated derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide, which share structural similarities with our compound. These derivatives displayed notable antimicrobial activity against various pathogens, indicating that modifications to the isoindoline structure could enhance efficacy against infections .

Anticancer Potential

The anticancer properties of compounds related to this compound have been explored through in vitro studies. These studies suggest that such compounds can induce apoptosis in cancer cells by modulating cell signaling pathways. Specific attention has been given to their ability to inhibit tumor growth in various cancer models.

Data Tables

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
AntimicrobialInhibition of pathogen growth
AnticancerInduction of apoptosis

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Acetamide + benzothiophene + dioxoisoindolin Benzo[b]thiophen-5-yl, 1,3-dioxoisoindolin-2-yl Hypothesized antimicrobial/antifungal*
Compound 47 (Ravindra et al., ) Acetamide + benzothiazole + sulfonyl Benzo[d]thiazol-5-ylsulfonyl, 3,5-difluorophenyl Gram-positive antibacterial
Compound 1.7 () Acetamide + dioxoisoindolin + thiazole 4-Nitrophenyl, 1,3-dioxoisoindolin-2-yl, 4-oxo-thiazolidine Synthesis described; activity unreported
N-(3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl)-...acetamide () Acetamide + chlorobenzoyl + ethylthiophene 2-Chlorobenzoyl, 5-ethylthiophen-2-yl Pharmaceutical intermediate use
Compound 5d (Kaur et al., ) Acetamide + benzothiazole + spiroindoline Benzo[d]thiazol-2-ylthio, spiro[indoline-3,5'-thiazolo-oxadiazol] Anti-inflammatory, antibacterial

*Hypothesized activity based on structural similarity to compounds in and .

Pharmacological and Functional Insights

  • Antimicrobial Activity :

    • Compound 47 () demonstrates potent activity against gram-positive bacteria due to the electron-withdrawing 3,5-difluorophenyl group, which enhances membrane penetration . The target compound’s benzothiophene moiety may similarly improve lipophilicity, though its efficacy remains untested.
    • Compound 5d () combines a benzothiazole and spiroindoline system, showing dual anti-inflammatory and antibacterial effects . The dioxoisoindolin group in the target compound could mimic these interactions via π-stacking or hydrogen bonding.
  • Compound 1.7 () incorporates a nitro group, which is known to enhance antimicrobial activity in other acetamides . The absence of such groups in the target compound may limit its potency unless compensated by the benzothiophene’s electronic effects.
  • Structural Modifications and Bioavailability :

    • The ethylthiophene and chlorobenzoyl groups in ’s compound improve metabolic stability compared to simpler acetamides . The target compound’s benzothiophene may offer similar advantages over benzothiazole-based analogs (e.g., Compound 47).
    • Chalcone derivatives () with α,β-unsaturated ketones exhibit broad activity but lack the acetamide backbone, highlighting the importance of the acetamide group in target specificity .

Q & A

Q. What are the standard synthetic routes for preparing N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 1-(1,3-dioxoisoindolin-2-yl)thiourea with benzo[b]thiophene-5-ylmaleimide in glacial acetic acid under reflux (2–5 hours), monitored by TLC. Post-reaction, the product is isolated via filtration, washed with ethanol/water, and recrystallized . Alternative methods may use acetic anhydride as a solvent and catalyst, with heating to facilitate cyclization .

Q. How is structural characterization performed for this compound?

X-ray diffraction (XRD) with SHELXL refinement is the gold standard for confirming crystal structure. For solution-phase analysis, combine 1H^1H/13C^{13}C-NMR to verify proton environments (e.g., isoindolin-1,3-dione carbonyl signals at δ ~170 ppm) and aromatic benzo[b]thiophene protons (δ 7.2–8.1 ppm). Mass spectrometry (ESI-MS) validates molecular weight (±0.5% error) .

Q. What in vitro assays are used to evaluate its pharmacological potential?

Antimicrobial activity is tested via broth microdilution (MIC against Gram-positive bacteria like S. aureus). Antifungal assays (e.g., C. albicans) use agar diffusion. Cytotoxicity is assessed via MTT assays on mammalian cell lines (IC50_{50} values) .

Advanced Research Questions

Q. How can computational methods (DFT) predict electronic properties and reactivity?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates HOMO-LUMO gaps to predict charge-transfer behavior. Exact exchange terms improve accuracy for redox potentials (e.g., isoindolin-1,3-dione’s electron-withdrawing effect). Compare computed vs. experimental IR spectra to validate tautomeric forms .

Q. What strategies resolve contradictions between experimental and computational data?

Discrepancies in reaction yields or spectroscopic data may arise from solvent effects or transition-state barriers. Use solvation models (e.g., SMD in Gaussian) to refine DFT predictions. For crystallographic disagreements (e.g., bond lengths), re-refine XRD data with SHELXL’s new features (e.g., TWIN/BASF commands for twinned crystals) .

Q. How is structure-activity relationship (SAR) analyzed for derivatives?

Synthesize analogs with substituents on the benzo[b]thiophene or isoindolinone moieties. Test substituent effects:

  • Electron-withdrawing groups (e.g., -NO2_2) enhance antimicrobial activity by increasing electrophilicity.
  • Bulky groups (e.g., -CF3_3) improve selectivity by reducing off-target binding . Use CoMFA/CoMSIA models to correlate steric/electronic parameters with bioactivity .

Q. What experimental designs optimize reaction conditions for scale-up?

Employ DoE (Design of Experiments) to test variables:

  • Temperature: Reflux (110°C) vs. microwave-assisted (80°C, 30 min).
  • Catalyst: Compare acetic acid vs. K2 _2CO3_3-acetone systems for regioselectivity . Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps.

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